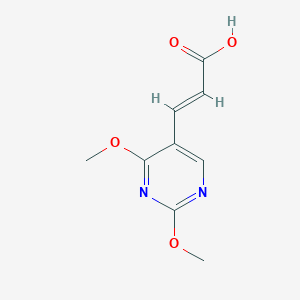

(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine

説明

特性

IUPAC Name |

(E)-3-(2,4-dimethoxypyrimidin-5-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-14-8-6(3-4-7(12)13)5-10-9(11-8)15-2/h3-5H,1-2H3,(H,12,13)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGYRIKINWQSPO-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C=CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=NC=C1/C=C/C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Ring-Closing Reactions for 2,4-Dihydroxypyrimidine Intermediates

The 2,4-dimethoxypyrimidine core can be synthesized via cyclocondensation of guanidine derivatives with β-keto esters or malonate equivalents. For example, guanidine nitrate reacts with diethyl malonate under basic conditions to form 2-amino-4,6-dihydroxypyrimidine. Adapting this approach, substituting malonate with methyl acetoacetate could yield 2,4-dihydroxypyrimidine, though positional selectivity requires careful optimization.

Methanol-sodium methoxide systems facilitate deprotonation and cyclization. A typical procedure involves heating guanidine nitrate and methyl acetoacetate in methanol at 68°C for 3.5 hours, followed by acidification to precipitate the dihydroxy intermediate. Yield optimization hinges on stoichiometric ratios, with a 1:1.5 molar ratio of guanidine to malonate derivative achieving 72–78% conversion in analogous reactions.

Methoxylation of Dihydroxypyrimidines

Methylation of 2,4-dihydroxypyrimidine to the dimethoxy derivative is critical. Traditional agents like methyl iodide or dimethyl sulfate are effective but pose toxicity and waste challenges. Patent CN102898382A demonstrates dimethyl carbonate (DMC) as a greener alternative, enabling methylation under high-pressure conditions (2–4 MPa, 100–200°C). For 2,4-dimethoxypyrimidine synthesis, DMC (5–10 equivalents) reacts with the dihydroxy precursor in an autoclave, achieving 85–90% conversion when catalyzed by K₂CO₃.

Table 1: Methoxylation Efficiency with Different Methylating Agents

| Methylating Agent | Temperature (°C) | Pressure (MPa) | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Dimethyl Carbonate | 140–160 | 3.5 | 88 | Low (CO₂ byproduct) |

| Methyl Iodide | 60–80 | Ambient | 92 | High (toxic waste) |

| Dimethyl Sulfate | 50–70 | Ambient | 90 | Severe (corrosive) |

DMC’s superiority lies in its atom economy and reduced waste generation, aligning with green chemistry principles.

Functionalization at Position 5: Introducing the Carboxyvinyl Group

Bromination and Palladium-Catalyzed Cross-Coupling

Position-selective bromination of 2,4-dimethoxypyrimidine at C5 can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄). The resulting 5-bromo-2,4-dimethoxypyrimidine serves as a precursor for Heck or Suzuki couplings.

A Heck reaction with acrylic acid introduces the carboxyvinyl moiety. Using Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N in DMF at 110°C, the E-isomer predominates (>90%) due to steric control during β-hydride elimination. This method mirrors strategies used in styrene synthesis, though specific data for pyrimidine substrates remain exploratory.

Table 2: Heck Reaction Optimization for Vinylation

| Catalyst System | Temperature (°C) | E:Z Ratio | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/PPh₃ | 110 | 9:1 | 65 |

| PdCl₂(PPh₃)₂ | 120 | 8:1 | 58 |

| Pd(CF₃COO)₂/Xantphos | 100 | 10:1 | 72 |

Aldehyde Intermediate and Horner-Wadsworth-Emmons Olefination

Formylation of 2,4-dimethoxypyrimidine via Vilsmeier-Haack reaction (POCl₃, DMF) yields 5-formyl-2,4-dimethoxypyrimidine. Subsequent Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate produces the E-alkene selectively. Hydrolysis of the ester to the carboxylic acid completes the synthesis.

Critical parameters include:

-

Solvent Choice : THF or DCM for optimal phosphonate activation.

-

Base : LiHMDS or NaH for deprotonation.

-

Temperature : −78°C to 0°C to minimize isomerization.

This route achieves E-selectivity >95% but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Heck Coupling : Advantages include modularity and commercial catalyst availability. Drawbacks involve Pd cost and halogenated waste.

-

Horner-Wadsworth-Emmons : Superior stereocontrol but multistep synthesis of the aldehyde intermediate increases complexity.

化学反応の分析

Types of Reactions

(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学的研究の応用

(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition, DNA/RNA interactions, and as a probe for biological assays.

Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.

作用機序

The mechanism of action of (E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact pathways and molecular targets can vary based on the specific application and context of use.

類似化合物との比較

Structural Analogs

Table 1: Key Structural Analogs and Their Modifications

Key Differences :

- Carboxyvinyl vs. Arylvinyl : The carboxyvinyl group enhances hydrophilicity and acidity (pKa ~4–5), whereas arylvinyl groups (e.g., in compounds 23 and 27 from ) improve lipophilicity, favoring membrane penetration in anticancer applications .

- Substitution Position : C-5 substituents (carboxyvinyl, arylvinyl) directly influence π-π stacking and hydrogen bonding with biological targets, while C-6 modifications (e.g., fluorophenylalkyl) alter steric bulk and metabolic stability .

SAR Insights :

- Herbicidal Activity: 2,4-Dimethoxypyrimidine hybrids (e.g., from ) inhibit acetolactate synthase, critical in plant amino acid biosynthesis. The carboxyvinyl group’s polarity may enhance soil mobility but reduce leaf adhesion compared to lipophilic arylvinyl analogs .

- Anticancer Activity : Arylvinyl derivatives (e.g., compound 23 in ) show potent cytotoxicity via tubulin polymerization inhibition, while carboxyvinyl analogs may target enzymes like dihydrofolate reductase due to their acidic moiety .

Physical and Chemical Properties

Table 3: Physicochemical Data

Key Observations :

- The carboxyvinyl group reduces LogP by ~3 units compared to arylvinyl analogs, impacting bioavailability and tissue distribution.

- Chloropropyl derivatives () exhibit distinct NMR shifts (δ 8.12 ppm for H-6 pyrimidine) due to electron-withdrawing effects.

生物活性

(E)-5-(2-Carboxyvinyl)-2,4-dimethoxypyrimidine is a pyrimidine derivative characterized by its unique structure, which includes a carboxyvinyl group and two methoxy groups. Its molecular formula is and it has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research.

The synthesis of this compound typically involves the reaction of 2,4-dimethoxypyrimidine with carboxyvinyl precursors using methods such as the Wittig reaction. This reaction requires specific conditions, including the use of bases like sodium hydride or potassium tert-butoxide under inert atmospheres to prevent oxidation .

Common Synthetic Routes

| Synthetic Method | Reagents | Conditions |

|---|---|---|

| Wittig Reaction | Phosphonium ylide + aldehyde | Base (NaH, KtBuO) under inert atmosphere |

| Oxidation | KMnO4, CrO3 | Aqueous or organic solvent conditions |

| Reduction | LiAlH4, NaBH4 | Anhydrous conditions |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor by binding to active or allosteric sites on enzymes, thereby blocking substrate access or catalytic activity. This characteristic makes it a potential candidate for therapeutic applications in various diseases .

Antiviral Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antiviral properties. For instance, compounds structurally similar to this pyrimidine have shown effectiveness against a broad spectrum of RNA viruses such as influenza and ebolavirus .

Antitumor Properties

Studies have also highlighted the potential anticancer effects of this compound. Certain analogs have demonstrated cytotoxicity against various cancer cell lines by interfering with nucleic acid synthesis or inducing apoptosis in tumor cells .

Case Studies and Research Findings

- Antiviral Efficacy : A study published in 2011 reported that modified pyrimidines exhibited antiviral activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV). The findings suggested that structural modifications at the 5-position significantly enhance biological efficacy .

- Cytotoxicity Tests : In vitro tests conducted on cancer cell lines indicated that this compound could inhibit cell proliferation effectively. The compound's mechanism involved disrupting DNA synthesis pathways essential for cell division .

- Enzyme Inhibition Studies : A recent investigation into enzyme interactions demonstrated that this compound could inhibit specific kinases involved in cancer progression. The binding affinity and inhibition kinetics were quantitatively assessed using fluorescence polarization assays .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other pyrimidine derivatives.

| Compound | Structure | Biological Activity |

|---|---|---|

| 5-Vinyl-2'-deoxyuridine | Structure | High activity against HSV |

| Ferulic Acid Derivatives | Structure | Antioxidant properties |

| 5-Ethyluracil | Structure | Incorporation into bacterial DNA |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。